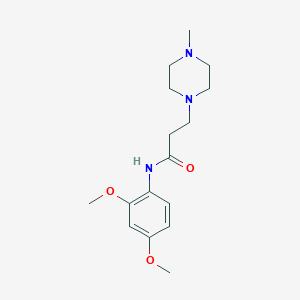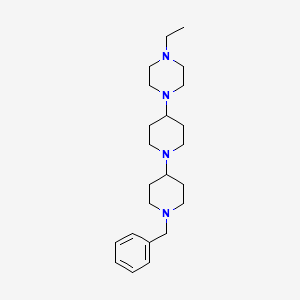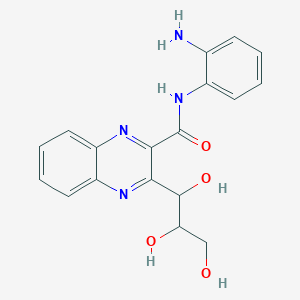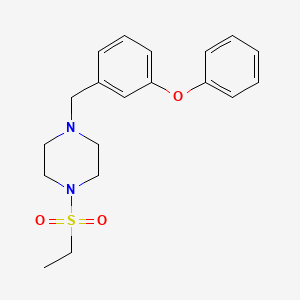![molecular formula C26H25BrN2O4 B10883108 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10883108.png)
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a bromophenoxy group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the biphenyl-4-yloxy group and introduce the piperazine ring through a nucleophilic substitution reaction. The bromophenoxy group is then added via an acylation reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of advanced materials.
Mécanisme D'action
The mechanism of action for 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The biphenyl and bromophenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring could interact with polar or charged residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-yl [4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of an acetyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
Propriétés
Formule moléculaire |
C26H25BrN2O4 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H25BrN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2 |
Clé InChI |
JWGMJUWXJCVKAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Benzylpiperidin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883044.png)
![2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883057.png)
![N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide](/img/structure/B10883062.png)
![4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883069.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
![2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883083.png)
![(5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10883084.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10883093.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883100.png)


